molecular formula C6H9F3N2O B12359715 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B12359715
M. Wt: 182.14 g/mol
InChI Key: KNHGCHDBFYADSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C6H9F3N2O. It is a useful research chemical often employed in various scientific studies due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the reaction of 4-aminopyrrolidin-2-one with 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs .

Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)3-11-2-4(10)1-5(11)12/h4H,1-3,10H2

InChI Key

KNHGCHDBFYADSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC(F)(F)F)N

Origin of Product

United States

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